3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2/c1-11-16(19(25-27-11)17-13(21)7-3-8-14(17)22)20(26)24-15-9-2-5-12-6-4-10-23-18(12)15/h2-10H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNFNJHRUVDONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,6-dichlorophenyl intermediate through chlorination reactions.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often through cyclization reactions involving aniline derivatives.
Oxazole Ring Formation: The oxazole ring is formed via cyclization reactions involving appropriate precursors such as amino acids or nitriles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution Reagents: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds with tailored properties.
Reagent in Organic Reactions
- It is utilized as a reagent in numerous organic reactions, including cyclization and functionalization processes. The presence of the oxazole and quinoline moieties enhances its reactivity and selectivity in chemical transformations.
Biological Applications
Anti-inflammatory and Analgesic Properties
- Research indicates that 3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide exhibits significant anti-inflammatory and analgesic activities. Studies have shown potential mechanisms involving the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .
Antimicrobial Activity
- The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Medicinal Applications
Therapeutic Agent Development
- Ongoing research is exploring the compound's potential as a therapeutic agent for several diseases. Its structure suggests possible applications in treating conditions such as cancer and chronic inflammatory diseases. Preliminary studies indicate that it may act as a pro-drug for diclofenac, enhancing its pharmacological profile .
Mechanism of Action
- The mechanism of action involves interactions with specific molecular targets. The compound may bind to enzymes or receptors involved in inflammatory pathways, thereby modulating gene expression related to inflammation and cell proliferation .
Industrial Applications
Material Development
- In industrial settings, this compound is being investigated for its potential use in developing new materials. Its chemical stability and reactivity make it suitable for producing advanced materials used in pharmaceuticals and agrochemicals .
Table 1: Summary of Biological Activities
| Activity Type | Pathogens/Conditions | Observed Effects |
|---|---|---|
| Anti-inflammatory | In vitro models | Significant reduction in inflammation |
| Antimicrobial | Gram-positive bacteria | Effective against Staphylococcus aureus |
| Antimicrobial | Gram-negative bacteria | Effective against Escherichia coli |
Table 2: Synthetic Routes
| Step | Description |
|---|---|
| Formation of Dichlorophenyl Intermediate | Chlorination reactions to prepare the dichlorophenyl group |
| Quinoline Derivative Synthesis | Cyclization reactions involving aniline derivatives |
| Oxazole Ring Formation | Cyclization reactions with amino acids or nitriles |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of the compound revealed that certain modifications significantly enhanced its antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with electron-withdrawing groups showed lower Minimum Inhibitory Concentration (MIC) values, indicating a stronger antibacterial effect .
Case Study 2: Anti-inflammatory Mechanism
Research into the anti-inflammatory properties of this compound demonstrated its ability to inhibit cyclooxygenase enzymes effectively. This inhibition was linked to reduced levels of pro-inflammatory cytokines in cellular models .
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Altering Gene Expression: It can affect the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
In contrast, leflunomide’s 4-trifluoromethylphenyl group provides electron-withdrawing effects, critical for DHODH inhibition .
Crystallographic and Stability Profiles The monohydrate analog (C₁₁H₈Cl₂N₂O₂·H₂O) demonstrates a 59.10° dihedral angle between aromatic rings, reducing steric strain and enabling intermolecular hydrogen bonding. Similar conformational flexibility is expected in the quinolin-8-yl derivative . Hydrogen bonding: All carboxamide analogs utilize N–H⋯O interactions (2.8–3.0 Å bond distances), while the methanol derivative (CAS 175204-38-3) lacks this stabilization, leading to lower thermal stability .
Synthetic Accessibility The target compound likely follows a synthesis route analogous to N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, which involves coupling 5-methylisoxazole-4-carbonyl chloride with 2,6-dichloroaniline in acetonitrile . Substituting aniline with 8-aminoquinoline would yield the quinolin-8-yl variant.
Safety and Handling While safety data for the quinolin-8-yl compound are unavailable, the methanol analog (CAS 175204-38-3) is classified as a hazardous intermediate, requiring precautions against inhalation and skin contact .
Biological Activity
3-(2,6-Dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide is a synthetic compound that has attracted significant attention due to its potential biological activities. This compound features a unique structure that includes a dichlorophenyl group, a quinoline moiety, and an oxazole ring. The combination of these structural elements suggests diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dichlorophenyl Intermediate : Achieved through chlorination reactions.
- Synthesis of the Quinoline Moiety : Often involves cyclization reactions with aniline derivatives.
- Oxazole Ring Formation : This is accomplished through cyclization with appropriate precursors like amino acids or nitriles.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induces apoptosis via p53 activation and caspase cleavage |
| U937 (Leukemia) | 0.12 | Inhibits cell proliferation and induces apoptosis |
| A549 (Lung) | 2.78 | Alters gene expression related to cell cycle regulation |
These findings suggest that the compound may act as a potent inducer of apoptosis, which is crucial in cancer therapy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. The mechanism involves:
- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6.
- Modulation of NF-kB Pathway : Decreasing the transcriptional activity of NF-kB, leading to reduced inflammation .
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with cellular receptors could influence signal transduction pathways critical for cell survival and proliferation.
- Gene Expression Alteration : It affects genes related to apoptosis and inflammation, enhancing its therapeutic potential .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(2,6-dichlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide, and how do reaction parameters influence yield?
A stepwise approach is typically employed:
Oxazole Core Formation : Condensation of substituted nitriles with hydroxylamine under acidic conditions to form the oxazole ring.
Carboxamide Coupling : React the oxazole intermediate with quinolin-8-amine using coupling agents like EDCI/HOBt in anhydrous DMF .
Optimization : Key parameters include temperature (60–80°C for coupling), solvent polarity (DMF enhances solubility), and catalyst (1.2 eq. EDCI improves yield). Pilot studies suggest yields range from 45–65% under optimized conditions.
Q. Which spectroscopic techniques are critical for structural validation, and what diagnostic signals should researchers prioritize?
- NMR :
- ¹H NMR : Look for downfield signals at δ 8.5–9.0 ppm (quinoline protons), δ 7.2–7.8 ppm (dichlorophenyl), and δ 2.5 ppm (methyl group on oxazole).
- ¹³C NMR : Carboxamide carbonyl at ~165 ppm and oxazole C-4 at ~160 ppm confirm the core structure .
- HRMS : Exact mass matching within 3 ppm error ensures molecular formula accuracy.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound’s kinase inhibition?
- Systematic Substituent Variation :
- Modify dichlorophenyl (e.g., replace Cl with F or CH₃) to assess steric/electronic effects.
- Test quinoline substitutions (e.g., 8-amino vs. 8-methoxy) for target affinity .
- Assay Design :
- Use in vitro kinase inhibition assays (IC₅₀) with positive controls (e.g., staurosporine).
- Pair with molecular docking to correlate activity with binding pocket interactions .
Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic data?
- Data Triangulation :
- Solubility Testing : Evaluate solubility in PBS and simulated biological fluids; poor solubility may explain low in vivo bioavailability .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxazole ring oxidation) .
- Formulation Adjustments : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance delivery .
Q. Which computational models best predict this compound’s binding mode with Aurora kinase A?
- Molecular Dynamics (MD) Simulations :
- Parameterize force fields (e.g., CHARMM36) for halogen bonding between Cl atoms and kinase hinge region .
- Compare binding free energies (MM/PBSA) of analogs to prioritize synthesis .
- Pharmacophore Mapping : Align oxazole-carboxamide core with ATP-binding site residues (e.g., Lys162, Glu181) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
